molecular formula C12H7NO4S B11972145 2-Nitrodibenzothiophene 5,5-dioxide CAS No. 72469-59-1

2-Nitrodibenzothiophene 5,5-dioxide

Cat. No.: B11972145
CAS No.: 72469-59-1
M. Wt: 261.25 g/mol
InChI Key: RKNBFSKANRFUQQ-UHFFFAOYSA-N
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Description

2-Nitrodibenzothiophene 5,5-dioxide is an organic compound with the molecular formula C12H7NO4S It is a derivative of dibenzothiophene, where the sulfur atom is oxidized to a sulfone group and a nitro group is attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrodibenzothiophene 5,5-dioxide typically involves the nitration of dibenzothiophene followed by oxidation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Nitrodibenzothiophene 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: 2-Aminodibenzothiophene 5,5-dioxide.

    Substitution: Various substituted dibenzothiophenes depending on the reagents used.

Scientific Research Applications

2-Nitrodibenzothiophene 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under different conditions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitrodibenzothiophene 5,5-dioxide depends on its specific application. In biological systems, it may interact with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets. The sulfone group provides stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrodibenzothiophene: Lacks the sulfone group, making it less stable and less resistant to oxidation.

    Dibenzothiophene 5,5-dioxide: Lacks the nitro group, resulting in different reactivity and applications.

    2,7-Dinitrodibenzothiophene 5,5-dioxide:

Uniqueness

2-Nitrodibenzothiophene 5,5-dioxide is unique due to the presence of both a nitro group and a sulfone group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

72469-59-1

Molecular Formula

C12H7NO4S

Molecular Weight

261.25 g/mol

IUPAC Name

2-nitrodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H7NO4S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18(12,16)17/h1-7H

InChI Key

RKNBFSKANRFUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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